molecular formula C9H11ClN2O B11900668 3-Chloro-6-(2-cyclopropylethoxy)pyridazine

3-Chloro-6-(2-cyclopropylethoxy)pyridazine

Cat. No.: B11900668
M. Wt: 198.65 g/mol
InChI Key: AFSNKRGUDHVRJC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(2-cyclopropylethoxy)pyridazine typically involves the reaction of 3-chloropyridazine with 2-cyclopropylethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(2-cyclopropylethoxy)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyridazine derivatives.

    Oxidation Products: Pyridazine N-oxides.

    Reduction Products: Dihydropyridazine derivatives.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(2-cyclopropylethoxy)pyridazine involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, leading to modulation of biological pathways. For example, pyridazine derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways depend on the specific application and structure of the derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-(2-cyclopropylethoxy)pyridazine is unique due to the presence of the cyclopropylethoxy group, which imparts distinct physicochemical properties and biological activities. This structural variation can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold in drug discovery and development .

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

3-chloro-6-(2-cyclopropylethoxy)pyridazine

InChI

InChI=1S/C9H11ClN2O/c10-8-3-4-9(12-11-8)13-6-5-7-1-2-7/h3-4,7H,1-2,5-6H2

InChI Key

AFSNKRGUDHVRJC-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCOC2=NN=C(C=C2)Cl

Origin of Product

United States

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